6-(Piperazine-1-sulfonyl)-1H-indole
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Overview
Description
6-(Piperazine-1-sulfonyl)-1H-indole is a compound that features a piperazine ring attached to a sulfonyl group, which is further connected to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazine-1-sulfonyl)-1H-indole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Piperazine-1-sulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
6-(Piperazine-1-sulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Piperazine-1-sulfonyl)-1H-indole involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with biological receptors . The sulfonyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Such as trimetazidine and ranolazine.
Indole derivatives: Such as indomethacin and serotonin.
Uniqueness
6-(Piperazine-1-sulfonyl)-1H-indole is unique due to its combined piperazine and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .
Properties
CAS No. |
919833-59-3 |
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Molecular Formula |
C12H15N3O2S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
6-piperazin-1-ylsulfonyl-1H-indole |
InChI |
InChI=1S/C12H15N3O2S/c16-18(17,15-7-5-13-6-8-15)11-2-1-10-3-4-14-12(10)9-11/h1-4,9,13-14H,5-8H2 |
InChI Key |
ATFVGBWOKQYUND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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